molecular formula C12H16O2 B1619606 Ethyl isoeugenol CAS No. 7784-67-0

Ethyl isoeugenol

Cat. No. B1619606
CAS RN: 7784-67-0
M. Wt: 192.25 g/mol
InChI Key: AOSKXPFBGRLCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Isoeugenol is a derivative of Eugenol, a phenolic aromatic compound obtained mainly from clove oil . It is known for its antimicrobial and antioxidant properties . It is also a significant dermatologic sensitizer and allergen . It is a propenyl-substituted guaiacol and occurs in the essential oils of plants such as ylang-ylang .


Synthesis Analysis

Ethyl Isoeugenol can be synthesized from Eugenol . The synthesis involves esterification reactions in the hydroxyl group of the Eugenol molecule . Another method involves the use of rhodium trichloride (RhCl3) and absolute ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl Isoeugenol is similar to that of Eugenol, with the presence of an aromatic ring and allyl group . This structure enables it to get functionalized, making it potential for incorporation in polymers .


Chemical Reactions Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has been found to undergo various chemical reactions. For instance, it readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine to form 1,3 – Dibromobutyl benzene and oxygen .


Physical And Chemical Properties Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has several properties such as solubility, toxicity, antimicrobial, and antifungal properties . It is also stable and resistant against factors favorable to microbial colonization .

Scientific Research Applications

Antibacterial Properties

Ethyl Isoeugenol has been found to have antibacterial properties . It has been shown to have synergistic activity with various antibiotics, such as vancomycin, penicillin, ampicillin, and erythromycin . The combination of these compounds allows a reduction in MIC values of 5–1000 times compared to the MIC values of individual compounds used alone .

Antifungal Properties

Ethyl Isoeugenol also possesses antifungal activity against a range of fungal strains in vitro, including Candida albicans, Aspergillus niger, Penicillum glabrum, Penicillum italicum, Fusaria oxysporum, Saccharomyces cerevisiae, Trichophyton mentagrophytes, Lenzites betulina, Laetiporus sulphurous, and Trichophyton rubrum .

Antiviral Properties

The compound has been found to have antiviral properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .

Anticancer Properties

Ethyl Isoeugenol has anticancer properties . It remains an important object of scientific research as a potential component of various medicinal products, including those intended for treating human lung cancer .

Anti-inflammatory Properties

The compound has been found to have anti-inflammatory properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .

Antioxidant Properties

Ethyl Isoeugenol has antioxidant properties . This makes it a potential component of drugs and other products with therapeutic potential against a range of diseases .

Cosmetology Applications

Due to its known properties, Ethyl Isoeugenol has long been used in various areas, such as cosmetology .

Pharmacology Applications

Ethyl Isoeugenol has also been used in the field of pharmacology . Its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases .

Safety And Hazards

Ethyl Isoeugenol, like Eugenol, may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is harmful if swallowed .

Future Directions

There is a growing interest in the synthesis and application of polymers produced from renewable and plant-based sources like Eugenol . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .

properties

IUPAC Name

1-ethoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSKXPFBGRLCEG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250172
Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; mild, sweet, balsamic-carnation-like, warm and floral aroma with faintly spicy, vanilla-like undertone
Record name Isoeugenyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Almost insoluble in water, miscible in oils, soluble (in ethanol)
Record name Isoeugenyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1276/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl isoeugenol

CAS RN

137138-52-4, 7784-67-0
Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137138-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoeugenyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl ethyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137138524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl isoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethoxy-2-methoxy-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-prop-1-enylphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOEUGENYL ETHYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI4NXI7U9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isoeugenol
Reactant of Route 2
Reactant of Route 2
Ethyl isoeugenol
Reactant of Route 3
Reactant of Route 3
Ethyl isoeugenol
Reactant of Route 4
Reactant of Route 4
Ethyl isoeugenol
Reactant of Route 5
Reactant of Route 5
Ethyl isoeugenol
Reactant of Route 6
Reactant of Route 6
Ethyl isoeugenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.